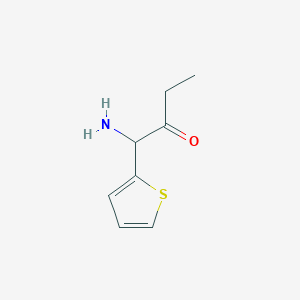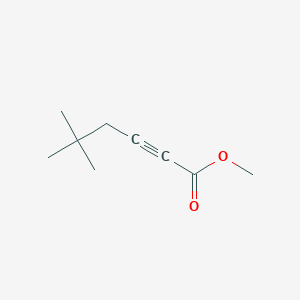
Methyl 5,5-dimethylhex-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,5-dimethylhex-2-ynoate: is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a methyl ester group and a terminal alkyne, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Alkyne Addition Reaction: One common method for synthesizing Methyl 5,5-dimethylhex-2-ynoate involves the addition of a terminal alkyne to a carbonyl compound. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, followed by the addition of the carbonyl compound .
-
Esterification: Another method involves the esterification of 5,5-dimethylhex-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation: Methyl 5,5-dimethylhex-2-ynoate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
-
Reduction: Reduction of the alkyne group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst, leading to the formation of the corresponding alkene or alkane .
-
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Amines, alcohols, thiols
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones
Reduction: Alkenes and alkanes
Substitution: Substituted esters and amides
Aplicaciones Científicas De Investigación
Chemistry:
Methyl 5,5-dimethylhex-2-ynoate is used as an intermediate in the synthesis of various organic compounds.
Biology:
In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving esters and alkynes. It serves as a model substrate to investigate the mechanisms of esterases and alkyne reductases .
Medicine:
Its derivatives have been explored for their antimicrobial and anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer synthesis .
Mecanismo De Acción
The mechanism of action of Methyl 5,5-dimethylhex-2-ynoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol . The alkyne group can undergo addition reactions with nucleophiles, resulting in the formation of substituted products .
Molecular Targets and Pathways:
Esterases: Hydrolyze the ester group to form carboxylic acids and alcohols
Nucleophiles: Add to the alkyne group to form substituted products
Comparación Con Compuestos Similares
Methyl 5,5-dimethylhex-2-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 5,5-dimethylhex-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5,5-dimethylhexanoate: Similar structure but without the alkyne group.
Uniqueness:
Methyl 5,5-dimethylhex-2-ynoate is unique due to the presence of both a terminal alkyne and a methyl ester group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl 5,5-dimethylhex-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-9(2,3)7-5-6-8(10)11-4/h7H2,1-4H3 |
Clave InChI |
HIDACKOYEPYLFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
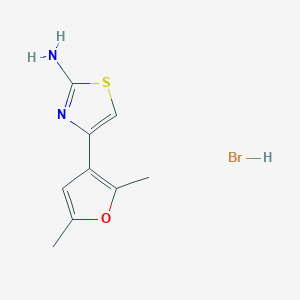
![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)



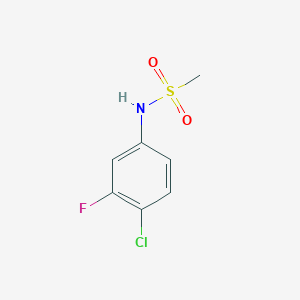
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
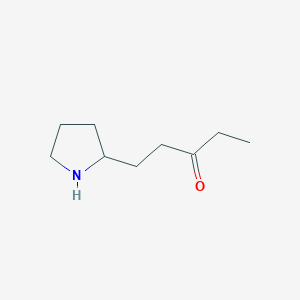
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
